molecular formula C20H16FN5O2S B2794835 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 893935-62-1

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2794835
CAS RN: 893935-62-1
M. Wt: 409.44
InChI Key: IAQCYJOTQJBMLW-UHFFFAOYSA-N
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been investigated for its potential in cancer treatment, specifically as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction was performed under ultrasonic assistance .

Scientific Research Applications

Imaging and Diagnostic Applications

A novel series of compounds, including derivatives closely related to 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, has been reported for selective imaging of the translocator protein (18 kDa) with PET. These compounds, exemplified by DPA-714, are designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application highlights the compound's potential in neuroinflammation imaging and diagnostic applications in neurological diseases (Dollé et al., 2008).

Anticancer Activity

Research into the structural modification of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide derivatives has identified potential anticancer applications. Specific modifications have demonstrated appreciable growth inhibition against various cancer cell lines. This suggests the compound's derivatives could serve as a basis for developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Derivatives of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide have been synthesized with a focus on antimicrobial activity. These compounds have shown promising results against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents (Bondock et al., 2008).

Molecular Docking and Drug Design

Computational studies on similar molecules have utilized molecular docking to explore interactions with various biological targets, such as enzymes related to disease processes. These studies provide insights into the compound's potential for drug design and development, particularly in addressing diseases like COVID-19 and inflammatory conditions (Shukla & Yadava, 2020).

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further development and investigation . Future research could focus on optimizing the synthesis process, investigating the compound’s effects in different biological systems, and conducting preclinical and clinical trials to assess its safety and efficacy .

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQCYJOTQJBMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

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